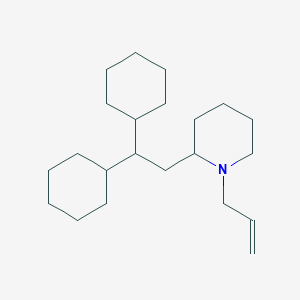
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds. This particular compound features a piperidine ring substituted with a dicyclohexylethyl group and a prop-2-en-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution Reactions: The dicyclohexylethyl group and the prop-2-en-1-yl group can be introduced through substitution reactions. Common reagents for these reactions include alkyl halides and Grignard reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides and Grignard reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce different amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits therapeutic properties.
Industry: It may be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, which is a simple heterocyclic amine.
N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups attached to different positions on the piperidine ring.
Uniqueness
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Propiedades
Número CAS |
63722-61-2 |
|---|---|
Fórmula molecular |
C22H39N |
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
2-(2,2-dicyclohexylethyl)-1-prop-2-enylpiperidine |
InChI |
InChI=1S/C22H39N/c1-2-16-23-17-10-9-15-21(23)18-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h2,19-22H,1,3-18H2 |
Clave InChI |
DMJDLSDHAZEJLE-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCCCC1CC(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


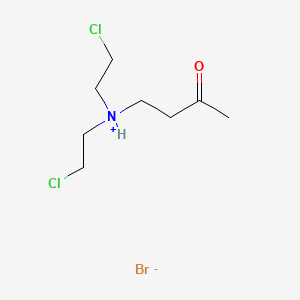

![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
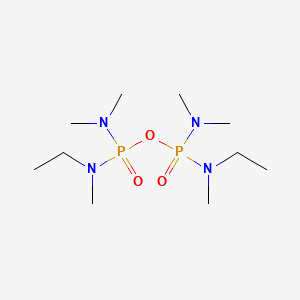
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
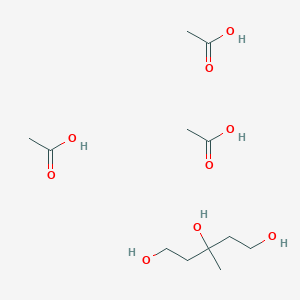
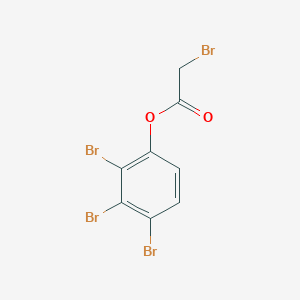
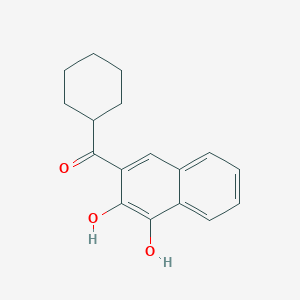

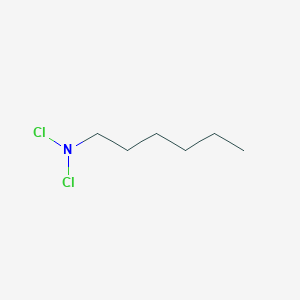
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
